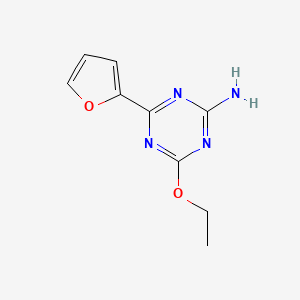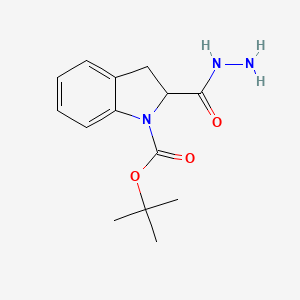![molecular formula C8H8N2S2 B13133940 6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B13133940.png)
6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine: is a heterocyclic compound with a bicyclic scaffold. It belongs to the class of pyridine-based derivatives, which play a crucial role in modern drug development. These compounds exhibit multifaceted pharmacological effects and therapeutic applications. Thiazolo[4,5-b]pyridines, in particular, are biologically relevant purine bioisosteres .
Méthodes De Préparation
Synthetic Routes:: The synthesis of thiazolo[4,5-b]pyridines involves annulation of a pyridine ring with a thiazole heterocycle. Here are some common synthetic approaches:
Heterocycle Annulation: Starting from pyridine derivatives, thiazole rings are introduced via cyclization reactions. Various reagents and conditions can be employed to achieve this annulation.
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above serve as the foundation for large-scale synthesis.
Analyse Des Réactions Chimiques
Reactivity:: 6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine can undergo several types of reactions:
Oxidation: Oxidative processes can lead to the formation of various oxidation states.
Reduction: Reduction reactions may yield reduced forms of the compound.
Substitution: Substituents can be introduced or replaced.
Cyclization: Intramolecular cyclizations are essential for forming the bicyclic structure.
Thionyl chloride (SOCl₂): Used for chlorination reactions.
Hydrazine hydrate (N₂H₄·H₂O): Facilitates cyclization.
Alkylating agents: For introducing alkyl groups.
Metal catalysts: Promote specific reactions.
Major Products:: The specific products depend on the reaction conditions and substituents. Variations in functional groups lead to diverse derivatives.
Applications De Recherche Scientifique
6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine finds applications in:
Medicinal Chemistry: As potential drug candidates due to their pharmacological activities.
Biological Studies: Investigating interactions with receptors and cellular pathways.
Industry: Possible use in agrochemicals, antioxidants, and antimicrobial agents.
Mécanisme D'action
The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets, affecting cellular processes.
Comparaison Avec Des Composés Similaires
While thiazolo[4,5-b]pyridines are unique, they share similarities with other heterocyclic compounds. Notable analogs include thiazoles, pyranothiazoles, and related purine bioisosteres.
Propriétés
Formule moléculaire |
C8H8N2S2 |
|---|---|
Poids moléculaire |
196.3 g/mol |
Nom IUPAC |
6-methyl-2-methylsulfanyl-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C8H8N2S2/c1-5-3-6-7(9-4-5)10-8(11-2)12-6/h3-4H,1-2H3 |
Clé InChI |
LDUAGZNXEHWTCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N=C1)N=C(S2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![7-Chlorobenzo[b][1,10]phenanthroline](/img/structure/B13133918.png)

![(R)-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate](/img/structure/B13133934.png)
